2,2-Dibromo-1-[2'-(bromoacetyl)[1,1'-biphenyl]-2-yl]ethan-1-one
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Overview
Description
2,2-Dibromo-1-[2’-(bromoacetyl)[1,1’-biphenyl]-2-yl]ethan-1-one is a complex organic compound characterized by the presence of multiple bromine atoms and a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibromo-1-[2’-(bromoacetyl)[1,1’-biphenyl]-2-yl]ethan-1-one typically involves the bromination of biphenyl derivatives. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing efficient catalysts and optimized reaction conditions to achieve high yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
2,2-Dibromo-1-[2’-(bromoacetyl)[1,1’-biphenyl]-2-yl]ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions
Nucleophilic Reagents: Used in substitution reactions to replace bromine atoms.
Oxidizing Agents: Such as potassium permanganate, used to oxidize the compound.
Reducing Agents: Such as lithium aluminum hydride, used to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species .
Scientific Research Applications
2,2-Dibromo-1-[2’-(bromoacetyl)[1,1’-biphenyl]-2-yl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dibromo-1-[2’-(bromoacetyl)[1,1’-biphenyl]-2-yl]ethan-1-one involves its interaction with molecular targets, such as enzymes and receptors. The bromine atoms and biphenyl structure play a crucial role in its binding affinity and specificity. The compound may modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
1,1’-Biphenyl, 2,2’-dibromo-: Shares a similar biphenyl structure but lacks the bromoacetyl group.
1,2-Dibromoethane: Contains two bromine atoms but has a simpler ethane backbone.
1,2-Dibromotetrachloroethane: Contains both bromine and chlorine atoms, with different chemical properties.
Uniqueness
2,2-Dibromo-1-[2’-(bromoacetyl)[1,1’-biphenyl]-2-yl]ethan-1-one is unique due to its specific substitution pattern and the presence of both bromine and bromoacetyl groups.
Properties
CAS No. |
89614-22-2 |
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Molecular Formula |
C16H11Br3O2 |
Molecular Weight |
475.0 g/mol |
IUPAC Name |
2,2-dibromo-1-[2-[2-(2-bromoacetyl)phenyl]phenyl]ethanone |
InChI |
InChI=1S/C16H11Br3O2/c17-9-14(20)12-7-3-1-5-10(12)11-6-2-4-8-13(11)15(21)16(18)19/h1-8,16H,9H2 |
InChI Key |
MVTHGCXSZZEWBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)C(Br)Br)C(=O)CBr |
Origin of Product |
United States |
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